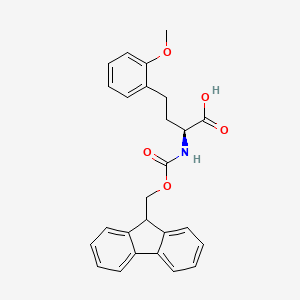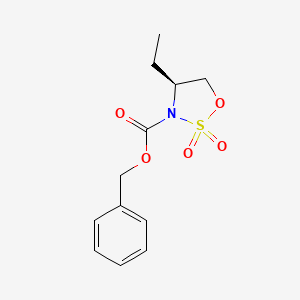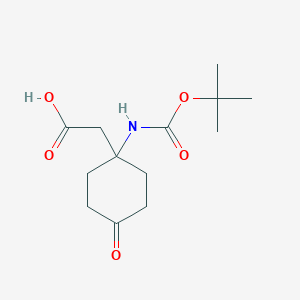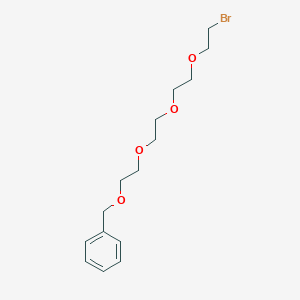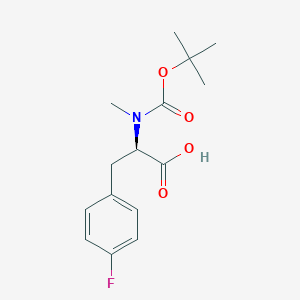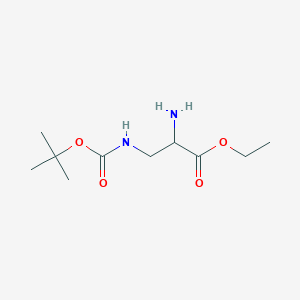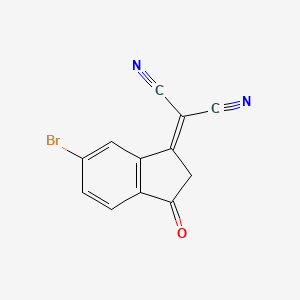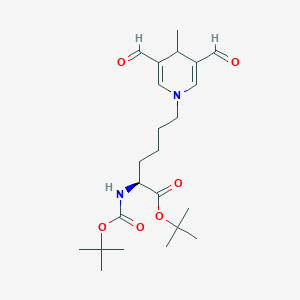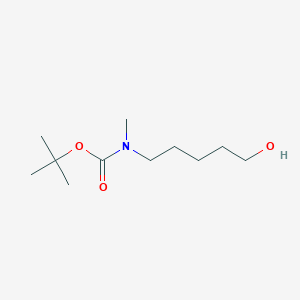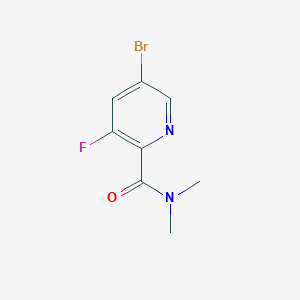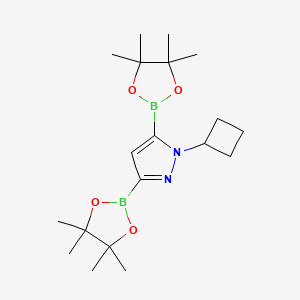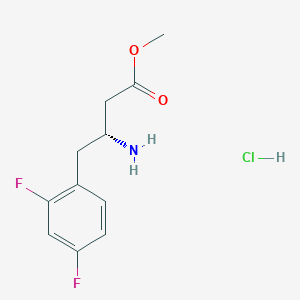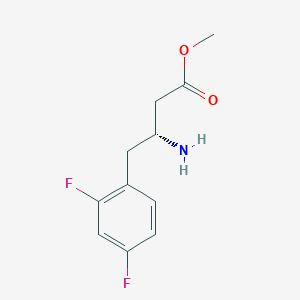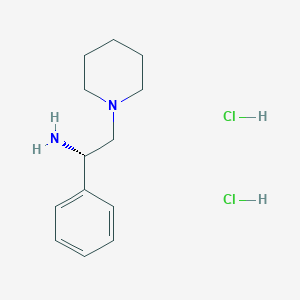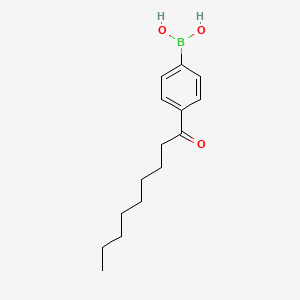
4-Nonanoylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonanoylphenylboronic acid is an organic compound with the molecular formula C15H25BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a nonanoyl group at the para position. This compound is known for its role as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), making it significant in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonanoylphenylboronic acid typically involves the reaction of phenylboronic acid with nonanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an acylation mechanism, where the nonanoyl group is introduced to the phenyl ring of phenylboronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nonanoylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various boronic esters, acids, and substituted phenylboronic derivatives .
Scientific Research Applications
4-Nonanoylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Its role as a FAAH inhibitor makes it valuable in studying endocannabinoid signaling pathways.
Medicine: Potential therapeutic applications include the development of drugs targeting FAAH for pain and inflammation management.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 4-Nonanoylphenylboronic acid involves the inhibition of FAAH. It binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This inhibition increases the levels of endocannabinoids, which are involved in pain modulation and other physiological processes. The compound exhibits high selectivity for FAAH over other related enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Nonylphenylboronic acid: Similar in structure but with a nonyl group instead of a nonanoyl group.
Phenylboronic acid: The parent compound without any alkyl substitution.
4-(N-Boc-amino)phenylboronic acid: Contains an amino group protected by a Boc group.
Uniqueness: 4-Nonanoylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for FAAH and its ability to participate in various chemical reactions make it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
(4-nonanoylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(12-10-13)16(18)19/h9-12,18-19H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSDQFURDMVPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CCCCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
